molecular formula C15H19NO5 B12226338 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 887361-21-9

2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B12226338
CAS No.: 887361-21-9
M. Wt: 293.31 g/mol
InChI Key: VXQYLXZYPLXLNR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Dimethoxyphenyl Group: This step often involves a substitution reaction where a dimethoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid: shares similarities with other compounds that have a pyrrolidine ring and a dimethoxyphenyl group, such as certain pyrrolidinecarboxylic acids and dimethoxyphenyl derivatives.

Uniqueness

  • The unique combination of the pyrrolidine ring, the dimethoxyphenyl group, and the carboxylic acid group gives this compound distinct chemical properties and potential applications that set it apart from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-16-13(17)8-11(15(18)19)14(16)10-6-5-9(20-2)7-12(10)21-3/h5-7,11,14H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYLXZYPLXLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166471
Record name 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887361-21-9
Record name 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887361-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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